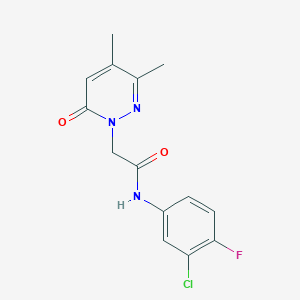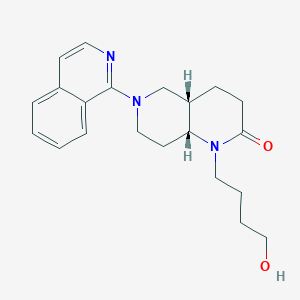
3-sec-butyl-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-sec-butyl-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as D609, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC). This molecule has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying cellular signaling pathways and lipid metabolism.
Wirkmechanismus
3-sec-butyl-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one works by inhibiting the activity of PC-PLC, an enzyme that plays a key role in the metabolism of phosphatidylcholine. By inhibiting PC-PLC, this compound disrupts cellular signaling pathways and alters lipid metabolism, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including:
1. Inhibition of cancer cell growth by inducing apoptosis and inhibiting angiogenesis.
2. Reduction of pro-inflammatory cytokine production and inhibition of NF-κB activation.
3. Protection against oxidative stress and reduction of amyloid beta peptide accumulation in neurodegenerative diseases.
4. Alteration of lipid metabolism and disruption of cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-sec-butyl-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its specificity for PC-PLC inhibition. This allows researchers to study the effects of PC-PLC inhibition without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity at high concentrations. Researchers must carefully titrate the concentration of this compound to avoid toxicity and ensure that the observed effects are specific to PC-PLC inhibition.
Zukünftige Richtungen
There are several future directions for research involving 3-sec-butyl-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, including:
1. Further studies on the effects of this compound on cancer cell growth and angiogenesis.
2. Investigation of the potential use of this compound as a therapeutic agent for neurodegenerative diseases.
3. Exploration of the role of PC-PLC in lipid metabolism and signaling pathways.
4. Development of new inhibitors of PC-PLC based on the structure of this compound.
In conclusion, this compound is a valuable tool for studying cellular signaling pathways and lipid metabolism. Its specificity for PC-PLC inhibition makes it a useful tool for studying the effects of PC-PLC on a variety of biochemical and physiological processes. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop new inhibitors based on its structure.
Synthesemethoden
The synthesis of 3-sec-butyl-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3,4-dichlorobenzaldehyde with 2-thioxo-1,3-thiazolidin-4-one in the presence of sec-butylamine. This reaction yields this compound as a yellow crystalline solid with a purity of greater than 98%.
Wissenschaftliche Forschungsanwendungen
3-sec-butyl-5-(3,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation studies have shown that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disease research, this compound has been shown to protect against oxidative stress and reduce the accumulation of amyloid beta peptides.
Eigenschaften
IUPAC Name |
(5Z)-3-butan-2-yl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NOS2/c1-3-8(2)17-13(18)12(20-14(17)19)7-9-4-5-10(15)11(16)6-9/h4-8H,3H2,1-2H3/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOXKKQAFSEVAI-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5414621.png)
![3-(butylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5414627.png)
![rel-(4aS,8aR)-6-[(3-chloro-2-thienyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5414628.png)

![2-chloro-N-[3-(methylthio)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5414646.png)
![methyl [4-(3-chlorophenyl)-1-piperazinyl]acetate](/img/structure/B5414667.png)
![N-1-naphthyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide](/img/structure/B5414669.png)
![(5-{1-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5414681.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5414688.png)

![1-{1-[(5-methoxy-1H-indazol-3-yl)methyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B5414701.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5414707.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3-(2-methyl-1H-imidazol-1-yl)butanamide](/img/structure/B5414715.png)